Pibrentasvir - 1353900-92-1

Pibrentasvir

Catalog Number: EVT-280290
CAS Number: 1353900-92-1
Molecular Formula: C57H65F5N10O8
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pibrentasvir is a direct-acting antiviral agent specifically designed to inhibit the non-structural protein 5A (NS5A) of the Hepatitis C virus (HCV). [, ] This inhibition effectively interferes with the virus's ability to replicate and assemble, thus hindering the progression of HCV infection. [] Pibrentasvir exhibits potent antiviral activity against all seven major HCV genotypes (1-7). [] It is often used in conjunction with other antiviral agents, such as Glecaprevir, to create powerful combination therapies for treating HCV infections. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Glecaprevir

  • Compound Description: Glecaprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, ] It is often used in combination with pibrentasvir as a pangenotypic treatment for chronic HCV infection. [, ]
  • Relevance: Glecaprevir is a key related compound to pibrentasvir because they are coformulated and coadministered as a fixed-dose combination therapy for HCV. [, ] The two compounds target different viral proteins, glecaprevir targeting NS3/4A protease and pibrentasvir targeting NS5A, providing a synergistic effect in inhibiting viral replication. [, ]

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ] It is a pangenotypic antiviral agent used in various combinations for HCV treatment. [, ]
  • Relevance: Sofosbuvir is a related compound because it is often studied in comparison or combination with pibrentasvir-containing regimens. [, ] Notably, glecaprevir/pibrentasvir has been explored as a retreatment option for patients who failed sofosbuvir-based therapies, particularly those with NS5A inhibitor resistance. [, ]

Velpatasvir

  • Compound Description: Velpatasvir is a potent and pangenotypic NS5A inhibitor used in combination with sofosbuvir for HCV treatment. [, ]
  • Relevance: Velpatasvir, similar to pibrentasvir, targets the NS5A protein of HCV. [, ] Studies comparing their efficacy against different HCV genotypes and resistance-associated substitutions have been conducted. [] Additionally, the combination of sofosbuvir/velpatasvir/voxilaprevir has been successful in retreating patients who failed glecaprevir/pibrentasvir therapy. []

Voxilaprevir

  • Compound Description: Voxilaprevir is an HCV NS3/4A protease inhibitor, similar in mechanism to glecaprevir. [] It is used in combination with sofosbuvir and velpatasvir for treating HCV infection. []
  • Relevance: While not directly interacting with pibrentasvir, voxilaprevir is included in a regimen (sofosbuvir/velpatasvir/voxilaprevir) used to effectively retreat patients who previously failed glecaprevir/pibrentasvir therapy. [] This highlights its relevance in managing HCV infection, particularly in cases of treatment failure.

Daclatasvir

  • Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in HCV treatment regimens. [, ]
  • Relevance: Daclatasvir, along with other NS5A inhibitors like ledipasvir, ombitasvir, elbasvir, and ruzasvir, are compared to pibrentasvir in studies evaluating efficacy against various HCV genotypes and resistance-associated substitutions. [] These comparisons provide insights into the effectiveness and potential advantages of pibrentasvir as a next-generation NS5A inhibitor. [, ]

Ledipasvir

  • Compound Description: Ledipasvir, like daclatasvir, is a first-generation NS5A inhibitor utilized in HCV treatment. []
  • Relevance: Similar to daclatasvir, ledipasvir serves as a comparator to pibrentasvir in studies investigating the efficacy of NS5A inhibitors against different HCV genotypes and resistance patterns. [] These comparative analyses help establish the potency and potential advantages of pibrentasvir in managing HCV infection.

Ombitasvir

  • Compound Description: Ombitasvir is another first-generation NS5A inhibitor included in HCV treatment regimens. []
  • Relevance: Ombitasvir, alongside other first-generation NS5A inhibitors, is compared with pibrentasvir to assess the efficacy of different NS5A inhibitors against diverse HCV genotypes and resistance profiles. [] These comparisons contribute to understanding the therapeutic potential and advantages of pibrentasvir as a next-generation NS5A inhibitor.

Elbasvir

  • Compound Description: Elbasvir is a first-generation NS5A inhibitor, similar in mechanism to daclatasvir, ledipasvir, and ombitasvir, used in HCV treatment. []
  • Relevance: Like other first-generation NS5A inhibitors, elbasvir is compared to pibrentasvir to evaluate the efficacy of different NS5A inhibitors against diverse HCV genotypes and their associated resistance patterns. [] These studies help to define the potential clinical benefits of pibrentasvir in HCV treatment.

Ruzasvir

  • Compound Description: Ruzasvir is a first-generation NS5A inhibitor, similar to other first-generation inhibitors like daclatasvir and ledipasvir, used in HCV therapy. []
  • Relevance: Comparable to other first-generation NS5A inhibitors, ruzasvir is compared against pibrentasvir to understand the efficacy of different NS5A inhibitors against various HCV genotypes and their respective resistance profiles. [] These comparative studies contribute to the knowledge base of HCV treatment options and the potential advantages of using pibrentasvir.
Overview

Pibrentasvir is a potent antiviral medication primarily used in the treatment of hepatitis C virus infection. It is classified as a direct-acting antiviral agent that inhibits the replication of the hepatitis C virus by targeting specific proteins essential for the viral life cycle. Pibrentasvir is often used in combination with other antiviral drugs to enhance therapeutic efficacy and improve treatment outcomes.

Source and Classification

Pibrentasvir was developed by the pharmaceutical company AbbVie and is marketed under the brand name Mavyret, which is a combination of glecaprevir and pibrentasvir. This compound belongs to the category of hepatitis C virus inhibitors, specifically classified as an NS5A inhibitor. The NS5A protein plays a crucial role in viral replication and assembly, making it a key target for antiviral therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of pibrentasvir involves several complex steps designed to yield the compound in high purity. One notable method includes the use of l,4-diazabicyclo[2.2.2]octane as a catalyst in a multi-step process that begins with a mixture of precursor compounds. The process can be summarized as follows:

  1. Formation of Intermediate Compounds: A mixture of two precursor compounds (Compound I and Compound II) is treated with l,4-diazabicyclo[2.2.2]octane to form an intermediate (Compound Ila).
  2. Precipitation and Separation: Compound Ila is precipitated from the mixture, followed by separation from Compound I using filtration techniques.
  3. Oxidation: The isolated Compound Ila is then oxidized to form another intermediate (Compound III), which is subsequently converted into pibrentasvir.
  4. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure it meets pharmaceutical standards for purity (at least 97% pibrentasvir with less than 3% impurities) .

This method not only emphasizes efficiency but also adheres to good manufacturing practices suitable for commercial-scale production.

Molecular Structure Analysis

Pibrentasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula: C22H24F3N5O4
  • Molecular Weight: 475.45 g/mol

The structure features several fluorinated aromatic rings, which enhance its binding affinity to the NS5A protein, thereby increasing its effectiveness against hepatitis C virus strains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pibrentasvir include various organic transformations such as:

  • N-Boc Protection: Initial protection of amine groups using di-t-butyl dicarbonate facilitates selective reactions without unwanted side reactions.
  • Crystallization-Induced Selectivity: This technique is utilized to differentiate between homotopic sites on the benzimidazole moiety, enhancing regioselectivity in further reactions.
  • Oxidative Transformations: Conversions involving oxidation steps are critical for forming the final active pharmaceutical ingredient from intermediates .

These reactions are carefully monitored using techniques like liquid chromatography-mass spectrometry to ensure high yields and purity.

Mechanism of Action

Pibrentasvir functions by inhibiting the NS5A protein, which is vital for the hepatitis C virus's replication and assembly processes. By binding to this protein, pibrentasvir disrupts viral RNA replication and prevents the formation of new viral particles. This mechanism is crucial in reducing viral load in infected patients and ultimately leads to viral eradication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Pibrentasvir exhibits stability under standard storage conditions but may degrade under extreme temperatures or humidity.
  • pH Stability: The compound maintains stability across a range of pH levels, which is beneficial for formulation into oral dosage forms.

These properties are essential for ensuring effective delivery and absorption when used as part of a therapeutic regimen .

Applications

Pibrentasvir is primarily used in clinical settings for treating chronic hepatitis C virus infections. Its application extends beyond monotherapy; it is often combined with glecaprevir for enhanced efficacy against various genotypes of hepatitis C virus. Clinical studies have demonstrated high cure rates with minimal side effects when administered as part of combination therapy . Additionally, ongoing research explores its potential use in treating other viral infections due to its mechanism of action against viral replication.

Introduction to Pibrentasvir as a Direct-Acting Antiviral Agent

Historical Development and Approval Milestones

Pibrentasvir was developed by AbbVie as a successor to first-generation NS5A inhibitors, with design goals focused on overcoming resistance limitations and extending genotypic coverage. Key milestones include:

  • Preclinical Identification (2015-2016): In vitro studies demonstrated pibrentasvir's exceptional potency (picomolar EC50 values) against HCV genotypes 1-6 and robust activity against common RASs that compromised earlier NS5A inhibitors like daclatasvir and ledipasvir [7] [9].
  • Regulatory Approvals (2017): Based on extensive phase 2 and 3 clinical trial data (SURVEYOR, ENDURANCE, EXPEDITION programs), the glecaprevir/pibrentasvir fixed-dose combination received:
  • European Medicines Agency (EMA) approval as Maviret® for chronic HCV genotypes 1-6 infection in adults [3] [6].
  • U.S. Food and Drug Administration (FDA) approval as Mavyret® for adult patients with chronic HCV genotype 1-6 infection without cirrhosis or with compensated cirrhosis, and specifically for genotype 1-infected patients previously treated with an NS5A inhibitor or an NS3/4A protease inhibitor (but not both) [1] [3] [4].
  • Label Expansion (2025): The FDA significantly expanded the indication in June 2025 to include treatment of acute hepatitis C virus infection in adults and pediatric patients (≥3 years), making it the first and only DAA therapy approved for acute HCV. This approval, supported by the Phase 3 M20-350 study demonstrating 96% SVR12, allows immediate treatment initiation upon diagnosis, aligning with public health goals for HCV elimination [5].

Table 1: Key Regulatory Milestones for Pibrentasvir (G/P Combination)

YearMilestoneRegion/AgencySignificance
2017First approval for chronic HCV GT1-6 (no cirrhosis/compensated cirrhosis)EMA (Maviret®)Provided a pan-genotypic, ribavirin-free option
Aug-2017First approval for chronic HCV GT1-6 (no cirrhosis/compensated cirrhosis)FDA (Mavyret®)Included treatment-experienced GT1 patients (prior NS5A or PI, not both)
Jun-2025Approval expanded to include acute HCV infectionFDA (Mavyret®)First DAA approved for acute HCV, enabling 8-week treatment and supporting "test and treat" models [5]

Classification Within the NS5A Inhibitor Class

Pibrentasvir belongs to the direct-acting antiviral (DAA) class known as NS5A inhibitors. NS5A is a multifunctional, non-enzymatic phosphoprotein essential for HCV RNA replication, viral assembly, and virion secretion. Pibrentasvir distinguishes itself within this class through several key biochemical and virological properties:

  • Pan-Genotypic Potency: Pibrentasvir exhibits remarkably low half-maximal effective concentration (EC50) values across all major HCV genotypes (GT1-6) in replicon assays, typically ranging from 1.4 to 5.0 pM. This potency is significantly higher (often by orders of magnitude) than first-generation NS5A inhibitors like ombitasvir or daclatasvir [4] [7].
  • Enhanced Resistance Profile:
  • High Barrier to Resistance: Resistance selection studies demonstrated that pibrentasvir selects for resistant colonies at very low frequencies (0.00015% to 0.0065% of input cells) only in GT1a, 2a, and 3a replicons when tested at 10x EC50. At 100x EC50, only GT1a yielded minimal colonies (0.0002%), indicating a substantially higher barrier than earlier inhibitors [7].
  • Activity Against Common RASs: Pibrentasvir maintains potent activity against a broad spectrum of RASs known to confer resistance to other NS5A inhibitors. This includes substitutions at positions critical for other inhibitors (e.g., M28, Q30, L31, Y93 in GT1; F28, M31 in GT2; Y93 in GT3; L28, L30, L31 in GT4; L28, R30 in GT6). Its unique structure allows it to retain efficacy even against multiple RAS combinations in many cases [4] [7] [9].
  • Mechanism of Binding: While the exact structural basis is proprietary, pibrentasvir's design allows for more extensive and stable interactions with the NS5A protein compared to first-generation compounds. This likely underpins its superior activity against RASs and its pan-genotypic coverage. It potently inhibits both viral RNA replication and the assembly of new virions by disrupting NS5A dimerization and its interaction with core protein and viral RNA [4] [7].

Table 2: Pibrentasvir Resistance Profile Against Key NS5A Resistance-Associated Substitutions (RASs)

HCV GenotypeAmino Acid PositionsCommon RASs Impacting 1st Gen NS5A InhibitorsPibrentasvir Activity
1aM28, Q30, L31, Y93Q30H/R, L31M/V, Y93C/H/NMaintained (low EC50 shift) [7]
1bL28, L31, Y93L31M/V, Y93HMaintained [7]
2aF28, M31F28S, M31IMaintained [7]
3aA30, Y93Y93HReduced (but clinical efficacy remains high) [7] [9]
4a/dL28, L30, L31, P58, Y93L28M, L30R, Y93HMaintained [7]
5a-Fewer clinically relevant RASs identifiedPotent [7]
6a/eL28, R30L28M, R30QMaintained [7]

Role in Hepatitis C Virus (HCV) Treatment Paradigms

The introduction of pibrentasvir within the G/P combination fundamentally shifted HCV treatment paradigms, contributing significantly to the goal of global HCV elimination:

  • Pan-Genotypic Simplicity: Prior to G/P, pan-genotypic regimens often required longer treatment (12 weeks) or had limitations in specific populations/subtypes. Pibrentasvir's contribution to G/P enabled highly effective (>95% SVR12), 8-week treatment for treatment-naïve patients without cirrhosis across all genotypes (GT1-6), significantly simplifying treatment algorithms and reducing resource burden. This was a major advancement over genotype-specific regimens or pan-genotypic options requiring 12 weeks for most patients [1] [3] [9].
  • Addressing Challenging Populations:
  • Patients with Resistance: G/P, powered by pibrentasvir's robust resistance profile, became a key option for patients who failed prior DAA therapy, particularly those with prior exposure to an NS5A inhibitor (for GT1) [1] [4].
  • Renal Impairment (Including ESRD): Unlike some DAAs requiring dose adjustment, pibrentasvir (and glecaprevir) undergo primarily biliary/fecal excretion (<1% renal). Real-world studies demonstrated high SVR12 rates (95.45%) in end-stage renal disease (ESRD) patients on dialysis, comparable to those without renal impairment (96.86%), despite a higher incidence of non-serious pruritus [2].
  • HIV-1 Coinfection: The EXPEDITION-2 study confirmed G/P's efficacy (98% SVR12) and safety in HCV/HIV-1 co-infected patients without clinically significant drug-drug interactions (DDIs) with common ART regimens (e.g., integrase inhibitors, rilpivirine). This established G/P as a simple, effective co-infection treatment without needing ART modification [8].
  • Acute HCV: The landmark 2025 FDA approval for acute HCV, based on the M20-350 study (96% SVR12 with 8 weeks), allows immediate treatment upon diagnosis. This prevents progression to chronic infection, reduces transmission risk, and is a critical tool for elimination strategies [5].
  • Enabling Micro-Elimination Strategies: The combination of pibrentasvir's pan-genotypic coverage, short treatment duration (8 weeks for most), high efficacy in diverse populations (including those with comorbidities like ESRD or HIV), and a manageable DDI profile makes G/P exceptionally well-suited for micro-elimination programs targeting specific high-risk or high-prevalence populations (e.g., PWID, incarcerated individuals, dialysis patients) within the broader WHO 2030 elimination goals [2] [5] [8].

Table 3: Clinical Impact of Pibrentasvir (in G/P) in Key Patient Populations

Patient PopulationStudy/Data SourceTreatment DurationSVR12 RateSignificance
Acute HCV (All GT)Phase 3 M20-350 [5]8 weeks96%First DAA approved for acute HCV, enabling cure at early stage
Chronic HCV GT1-6 (TN, Non-Cirrhotic)Multiple Phase 3 (e.g., ENDURANCE) [9] [10]8 weeks98-100%Established standard for simple, short-course pan-genotypic therapy
ESRD on DialysisReal-World Study [2]8 or 12 weeks95.45%Demonstrated efficacy/safety without dose adjustment in severe renal impairment
HIV-1 CoinfectionPhase 3 EXPEDITION-2 [8]8 (non-cirrhotic) or 12 (cirrhotic) weeks98%Confirmed minimal DDIs with ART and high efficacy
Prior DAA Failure (GT1)Phase 3 (e.g., MAGELLAN-1) [1] [4]12-16 weeks>90%Provided salvage option for those failing earlier NS5A inhibitors or PIs

Pibrentasvir represents a pinnacle in NS5A inhibitor development. Its optimized virological properties – unparalleled pan-genotypic potency, a high barrier to resistance, and robust activity against common RASs – directly translated into a transformative clinical impact within the G/P regimen. By enabling shorter, simpler, highly effective therapy across the spectrum of HCV infection (from acute to chronic) and in virtually all patient populations (including those with comorbidities like ESRD or HIV coinfection), pibrentasvir has been instrumental in advancing global efforts towards HCV elimination [2] [5] [7].

Compound Names Mentioned: Pibrentasvir, Glecaprevir, ABT-530, Daclatasvir, Ledipasvir, Ombitasvir, Velpatasvir.

Properties

CAS Number

1353900-92-1

Product Name

Pibrentasvir

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate

Molecular Formula

C57H65F5N10O8

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N

SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Solubility

<0.1 mg/mL

Synonyms

ABT-530; ABT530; ABT 530, A-1325912; A 1325912; A1325912; A-1325912.0; A 1325912.0; A1325912.0; Pibrentasvir.

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.